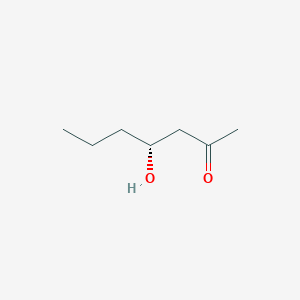
2-Heptanone, 4-hydroxy-, (4R)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-4-Hydroxy-2-heptanone is an organic compound with the molecular formula C7H14O2 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ®-4-Hydroxy-2-heptanone can be achieved through several methods. One common approach involves the reduction of 4-hydroxy-2-heptanone using chiral catalysts to obtain the desired enantiomer. Another method includes the use of asymmetric synthesis techniques, where chiral auxiliaries or chiral catalysts are employed to induce the formation of the ®-enantiomer.
Industrial Production Methods: In an industrial setting, the production of ®-4-Hydroxy-2-heptanone typically involves large-scale chemical reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques, such as chromatography, can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: ®-4-Hydroxy-2-heptanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of 4-oxo-2-heptanone or 4-hydroxyheptanal.
Reduction: Formation of 4-hydroxyheptanol.
Substitution: Formation of 4-chloro-2-heptanone or 4-bromo-2-heptanone.
Wissenschaftliche Forschungsanwendungen
Chemistry
2-Heptanone, 4-hydroxy-, serves as a chiral building block in organic synthesis. Its unique stereochemistry allows it to be utilized in the synthesis of complex organic molecules, which is essential in developing pharmaceuticals and other chemical products. The compound can undergo various chemical reactions, including:
- Oxidation : Transforming the hydroxyl group into a carbonyl compound.
- Reduction : Converting the carbonyl group into an alcohol.
- Substitution : Replacing the hydroxyl group with other functional groups.
The following table summarizes its reactivity:
| Reaction Type | Common Reagents | Major Products Formed |
|---|---|---|
| Oxidation | KMnO4, CrO3 | 4-Oxo-2-heptanone |
| Reduction | NaBH4, LiAlH4 | 4-Hydroxyheptanol |
| Substitution | SOCl2, PBr3 | 4-Chloro-2-heptanone |
Biology
In biological research, this compound acts as a precursor in the biosynthesis of certain natural products. It is involved in enzyme-catalyzed reactions that are crucial for metabolic pathways. Studies have shown that it can influence the activity of specific enzymes, making it a valuable tool for biochemical investigations .
Medicine
The therapeutic potential of 2-heptanone, 4-hydroxy-, is currently under investigation. It has been explored as an intermediate in synthesizing pharmaceuticals due to its ability to form various bioactive compounds. Research indicates that its derivatives may exhibit anti-inflammatory and antimicrobial properties, which could lead to novel therapeutic agents .
Industrial Applications
In industry, this compound is used in the production of flavors and fragrances. Its pleasant odor profile makes it suitable for incorporation into perfumes and cosmetic products. Additionally, it serves as an intermediate in synthesizing fine chemicals used in various consumer products .
Case Study 1: Synthesis of Pharmaceutical Compounds
A study demonstrated the use of 2-heptanone, 4-hydroxy-, as a starting material for synthesizing anti-inflammatory drugs. By modifying its structure through oxidation and reduction reactions, researchers successfully produced several novel compounds that showed promising biological activity in vitro.
Case Study 2: Flavoring Agent Development
Another investigation focused on the application of this compound in developing new flavoring agents for food products. The study highlighted how altering the concentration and combining it with other flavor compounds enhanced sensory properties, leading to improved consumer acceptance.
Wirkmechanismus
The mechanism of action of ®-4-Hydroxy-2-heptanone involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for enzymes, leading to the formation of various metabolites. The hydroxyl and carbonyl groups in the molecule play a crucial role in its reactivity and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
®-4-Hydroxy-2-heptanone can be compared with other similar compounds, such as:
4-Hydroxy-2-pentanone: A shorter-chain analog with similar chemical properties but different physical characteristics.
4-Hydroxy-2-nonanone: A longer-chain analog with increased hydrophobicity and different reactivity.
2-Hydroxy-4-heptanone: An isomer with the hydroxyl group at a different position, leading to distinct chemical behavior.
The uniqueness of ®-4-Hydroxy-2-heptanone lies in its specific chiral configuration, which imparts unique reactivity and interactions compared to its analogs.
Eigenschaften
CAS-Nummer |
143004-06-2 |
|---|---|
Molekularformel |
C7H14O2 |
Molekulargewicht |
130.18 g/mol |
IUPAC-Name |
(4R)-4-hydroxyheptan-2-one |
InChI |
InChI=1S/C7H14O2/c1-3-4-7(9)5-6(2)8/h7,9H,3-5H2,1-2H3/t7-/m1/s1 |
InChI-Schlüssel |
QSJHFVISBQRPRU-SSDOTTSWSA-N |
SMILES |
CCCC(CC(=O)C)O |
Isomerische SMILES |
CCC[C@H](CC(=O)C)O |
Kanonische SMILES |
CCCC(CC(=O)C)O |
Synonyme |
2-Heptanone, 4-hydroxy-, (4R)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















